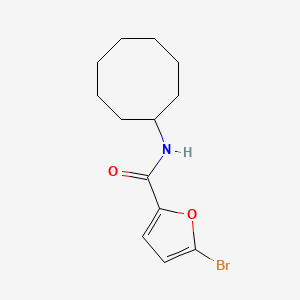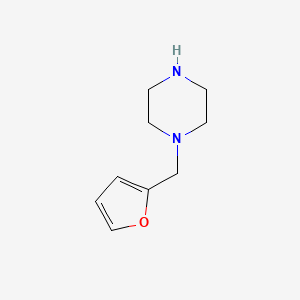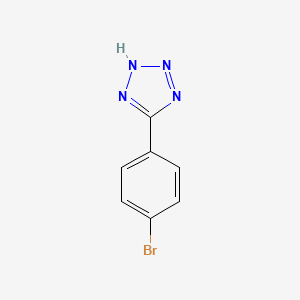![molecular formula C10H9N3OS2 B1269389 2-(5-氨基-[1,3,4]噻二唑-2-基硫代)-1-苯基乙酮 CAS No. 300726-25-4](/img/structure/B1269389.png)
2-(5-氨基-[1,3,4]噻二唑-2-基硫代)-1-苯基乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone is a chemical compound that belongs to the class of thiadiazole derivatives
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
作用机制
Target of Action
The primary target of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone is the urease enzyme . This enzyme is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . It plays a critical role in the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity . The inhibition of urease is an efficient way for the treatment of infections caused by bacteria like Helicobacter pylori, which relies on urease for survival .
Biochemical Pathways
The inhibition of the urease enzyme disrupts the conversion of urea to ammonia and carbon dioxide . This disruption affects the pH balance within the cells, which is essential for the survival of certain bacteria .
Pharmacokinetics
It’s important to note that the compound’s molecular weight is 26634 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of the urease enzyme by 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone leads to a decrease in the production of ammonia and carbon dioxide . This results in a decrease in pH, which can inhibit the growth of urease-dependent bacteria .
生化分析
Biochemical Properties
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The sulfur atom in the thiadiazole ring enhances the compound’s liposolubility, allowing it to cross cellular membranes and interact with biological targets . This compound has been shown to inhibit certain enzymes, such as urease, by binding to their active sites and preventing their catalytic activity . Additionally, 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone affects various types of cells and cellular processes. It has been observed to exhibit cytotoxic effects on cancer cell lines, including hepatocellular carcinoma, lung carcinoma, and breast carcinoma cells . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins . Additionally, 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
The molecular mechanism of action of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone involves its interactions with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways . It also interacts with DNA and RNA, affecting gene expression and protein synthesis . The thiadiazole ring in the compound’s structure allows it to form stable complexes with metal ions, which can further modulate its biological activity . Additionally, 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone can induce oxidative stress in cells by generating reactive oxygen species, leading to cellular damage and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that prolonged exposure to 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone can lead to cumulative effects on cellular function, including persistent inhibition of enzyme activity and sustained changes in gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and toxicity.
Dosage Effects in Animal Models
The effects of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At high doses, it can cause toxic effects, including liver and kidney damage, due to its ability to generate reactive oxygen species and induce oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can inhibit key enzymes in metabolic pathways, such as urease, by binding to their active sites and preventing their catalytic activity . This inhibition can lead to changes in metabolic flux and alterations in metabolite levels, affecting overall cellular metabolism . Additionally, 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone can modulate the activity of enzymes involved in oxidative stress response, influencing the balance between reactive oxygen species production and detoxification .
Transport and Distribution
The transport and distribution of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone within cells and tissues are mediated by various transporters and binding proteins. The compound’s liposolubility allows it to cross cellular membranes and accumulate in specific tissues . It can interact with transporters that facilitate its uptake into cells and binding proteins that influence its localization and accumulation . The distribution of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone within tissues can affect its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can induce oxidative stress and apoptosis . The subcellular localization of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone can also influence its interactions with other biomolecules and its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with a suitable acylating agent. One common method is to react 5-amino-1,3,4-thiadiazole-2-thiol with phenacyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetone. The reaction mixture is then heated under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-Amino-5-phenyl-1,3,4-thiadiazole: Known for its corrosion inhibition properties.
2-Amino-5-sulfanyl-1,3,4-thiadiazole: Exhibits significant antidepressant, anxiolytic, and anticonvulsant activities.
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(2-phenoxy-phenyl)-acetamide:
Uniqueness
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone stands out due to its combination of a thiadiazole ring with a phenylethanone moiety, which imparts unique chemical and biological properties
属性
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS2/c11-9-12-13-10(16-9)15-6-8(14)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYMQRSHGHCZSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269306.png)
![[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1269309.png)









![2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine](/img/structure/B1269340.png)


